Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate
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Overview
Description
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate typically involves the reaction of 2-methylphenylhydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole compounds with different functional groups.
Scientific Research Applications
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- Methyl 2-[1-(2-chlorophenyl)tetrazol-5-yl]propanoate
- Methyl 2-[1-(2-fluorophenyl)tetrazol-5-yl]propanoate
- Methyl 2-[1-(2-bromophenyl)tetrazol-5-yl]propanoate
Comparison: Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-6-4-5-7-10(8)16-11(13-14-15-16)9(2)12(17)18-3/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQUJJTZOBKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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